![molecular formula C19H17FN2O3 B5913424 N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913424.png)
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as FLU, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurodegenerative disorders.
Scientific Research Applications
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. In neurodegenerative disorders, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage. In infectious diseases, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. In neurodegenerative disorders, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential therapeutic applications. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential to cause DNA damage and oxidative stress in healthy cells.
Future Directions
There are several future directions for N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide research, including:
1. Further studies to elucidate its mechanism of action and identify potential targets for therapeutic intervention.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a combination therapy with other chemotherapeutic agents.
4. Exploration of its potential as a therapeutic agent in other fields of medicine, such as autoimmune disorders and cardiovascular diseases.
5. Development of more effective delivery systems to improve its bioavailability and reduce toxicity.
In conclusion, N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a promising chemical compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and identify its potential as a therapeutic agent.
Synthesis Methods
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and multi-component reactions. The most commonly used method involves the reaction of 4-fluoroaniline with 1,3-diketone in the presence of a catalyst such as zinc chloride. The resulting intermediate is then treated with propylamine and hydroxylamine to yield N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h3-10,23H,2,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRIIMYAFZDESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide |
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